molecular formula C14H13NO4S B2509898 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid CAS No. 138964-56-4

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

Cat. No. B2509898
CAS RN: 138964-56-4
M. Wt: 291.32 g/mol
InChI Key: HXQLTRSIZRSFTR-UHFFFAOYSA-N
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Description

5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID: is an organic compound belonging to the class of sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . This compound is known for its experimental use in various scientific research fields.

Scientific Research Applications

5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID typically involves the reaction of 5-methyl-2-aminobenzoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. For example, it has been shown to inhibit methionine aminopeptidase 2, an enzyme involved in protein processing . This inhibition can affect various cellular pathways and processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-2-[(PHENYLSULFONYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, plays a crucial role in its interactions with molecular targets and its overall chemical behavior .

properties

IUPAC Name

2-(benzenesulfonamido)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-7-8-13(12(9-10)14(16)17)15-20(18,19)11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQLTRSIZRSFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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